3,4-Dicarbamoylphenylboronic acid
Description
While direct data on this compound are absent in the provided evidence, insights can be inferred from structurally related phenylboronic acids (PBAs) with similar functional groups or substitution patterns .
Properties
Molecular Formula |
C8H9BN2O4 |
|---|---|
Molecular Weight |
207.98 g/mol |
IUPAC Name |
(3,4-dicarbamoylphenyl)boronic acid |
InChI |
InChI=1S/C8H9BN2O4/c10-7(12)5-2-1-4(9(14)15)3-6(5)8(11)13/h1-3,14-15H,(H2,10,12)(H2,11,13) |
InChI Key |
XJHYNIWUUQOHCH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N)C(=O)N)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 100°C.
Industrial Production Methods
Industrial production of boronic acids, including 3,4-Dicarbamoylphenylboronic acid, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,4-Dicarbamoylphenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbamoyl groups can be reduced to amines under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
3,4-Dicarbamoylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the development of sensors for detecting diols and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,4-Dicarbamoylphenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent, allowing the compound to capture and release diol-containing molecules under different pH conditions. This property is particularly useful in sensing and separation applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3,4-dicarbamoylphenylboronic acid (hypothetical) with structurally analogous PBAs, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Selected Phenylboronic Acids
Key Comparative Insights:
Substituent Effects on Acidity and Reactivity: Carbamoyl groups (-CONH₂) are moderately electron-withdrawing, which increases the boronic acid’s Lewis acidity compared to electron-donating groups (e.g., methoxy in 2,3-dimethoxyphenylboronic acid) . This enhances reactivity in Suzuki-Miyaura cross-coupling reactions.
Spectral and Structural Properties: 4-Carbamoylphenylboronic acid exhibits planar carbamoyl geometry, as shown by DFT studies, which stabilizes resonance structures and influences UV-Vis absorption spectra . 2,3-Dimethoxyphenylboronic acid forms hydrogen-bonded supramolecular networks in crystalline states, a property that 3,4-dicarbamoyl analogs may share due to multiple H-bond donors .
Applications and Safety :
- 4-Formylphenylboronic acid is used in bioconjugation but requires strict safety protocols (e.g., ventilation, PPE) due to respiratory irritancy .
- Carbamoyl-substituted PBAs (e.g., 4-carbamoylphenylboronic acid) are intermediates in drug synthesis, leveraging boronic acid’s ability to form stable complexes with biomolecules .
Research Findings and Limitations
- Gaps in Direct Evidence: No studies explicitly address 3,4-dicarbamoylphenylboronic acid. Insights are extrapolated from analogs like 4-carbamoylphenylboronic acid and 3,4-methylenedioxyphenylboronic acid.
- Contradictions: While carbamoyl groups generally enhance polarity, their steric effects may reduce solubility in nonpolar solvents compared to smaller substituents (e.g., formyl or methoxy) .
- Functional Group Synergy : The dual carbamoyl groups in 3,4-dicarbamoylphenylboronic acid could enable unique interactions in catalysis or sensing, but empirical validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
